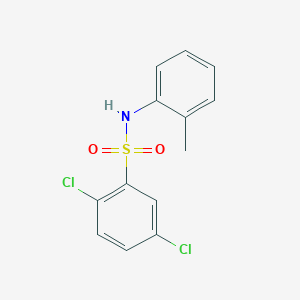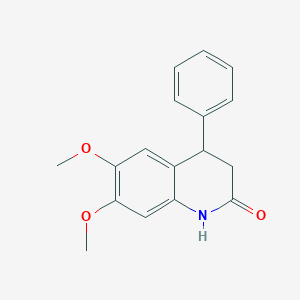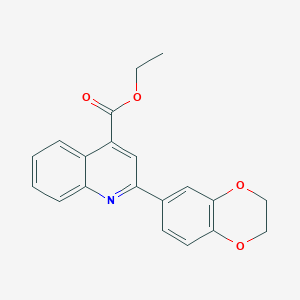![molecular formula C18H21NO4 B5515771 2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5515771.png)
2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide" has been explored in various studies for its potential pharmacological activities. Research has focused on synthesizing novel derivatives and evaluating their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. The presence of bromo, tert-butyl, and nitro groups at position 4 of the phenoxy nucleus has been found to contribute to these activities (Rani, Pal, Hegde, & Hashim, 2016).
Synthesis Analysis
The synthesis of acetamide derivatives, including "this compound", often involves multi-step reactions starting from specific phenol precursors. The Leuckart reaction is a common starting point, followed by various synthesis steps determined by the desired substituents and functional groups. These processes are meticulously characterized by IR, 1H NMR, 13C NMR, elemental analysis, and mass spectrometry to confirm structural assignments (Rani et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of such compounds involves advanced techniques like single-crystal X-ray diffraction, which provides detailed insights into the arrangement of atoms and the molecular conformation. These analyses reveal the presence of specific bonding interactions, such as hydrogen bonding, that play critical roles in the stability and reactivity of the molecule (Navarrete-Vázquez, Torres-Gómez, Guerrero-Alvarez, & Tlahuext, 2011).
Chemical Reactions and Properties
The reactivity of "this compound" derivatives towards various reagents and conditions is of particular interest. Studies have shown that such compounds can engage in reactions like acetylation, where specific functional groups are introduced or modified, thereby altering the compound's pharmacological profile. Chemoselective reactions, under controlled conditions, can yield products with potential bioactivity (Magadum & Yadav, 2018).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their pharmacokinetic profiles and designing formulations. These properties are closely related to the compound's molecular structure and the nature of its substituents (Kaur et al., 2012).
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are fundamental to the compound's biological activity and therapeutic potential. The presence of specific functional groups, like the acetamide moiety, significantly influences these properties, impacting the compound's behavior in biological systems (Sakai, Takenaka, Koike, Hira, & Mori, 2022).
科学的研究の応用
Synthesis and Pharmacological Assessment
Researchers have synthesized novel derivatives of acetamide, including compounds related to "2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide," exploring their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These compounds were developed through multi-step reaction sequences, starting from the Leuckart reaction, and their structural assignments were confirmed by various spectroscopic methods. Among these, certain derivatives displayed activities comparable to standard drugs, attributed to the presence of specific substituent groups (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2016).
Protein Tyrosine Phosphatase 1B Inhibitors
Another study focused on the design, synthesis, and evaluation of "2-(4-methoxyphenyl)ethyl]acetamide derivatives" for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic therapies. These derivatives demonstrated significant PTP1B inhibitory activity, which correlated well with docking studies and in vivo screening for antidiabetic activity, highlighting their potential therapeutic applications (A. Saxena, Gyanendra Pandey, Swati Gupta, A. B. Singh, A. Srivastava, 2009).
Chemoselective Acetylation for Antimalarial Drugs
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, was performed using immobilized lipase as the catalyst. This research demonstrated the feasibility of employing enzymatic methods for the synthesis of pharmacologically relevant intermediates, offering a greener alternative to traditional chemical synthesis methods (Deepali B Magadum, G. Yadav, 2018).
Metabolism of Chloroacetamide Herbicides
A study on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes shed light on the metabolic pathways and potential toxicological implications of these compounds, including derivatives similar to "this compound." This research contributes to understanding the safety profile and environmental impact of such chemicals (S. Coleman, R. Linderman, E. Hodgson, R. Rose, 2000).
特性
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-15-5-3-14(4-6-15)11-12-19-18(20)13-23-17-9-7-16(22-2)8-10-17/h3-10H,11-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVGYRJLKYRMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5515696.png)
![6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515707.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-thienyl)ethyl]acetamide](/img/structure/B5515722.png)
![ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5515730.png)
![2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5515732.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5515733.png)
![3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5515736.png)

![isopropyl 4-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5515753.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5515759.png)
![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5515765.png)

